molecular formula C14H11NO B1669924 DE(5-carboxamide)oxcarbazepine CAS No. 21737-58-6

DE(5-carboxamide)oxcarbazepine

カタログ番号 B1669924
CAS番号: 21737-58-6
分子量: 209.24 g/mol
InChIキー: VSZGCLXGCOECAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DE(5-carboxamide)oxcarbazepine is a compound with the molecular formula C14H11NO and an average mass of 209.243 Da . It is structurally related to carbamazepine, an antiepileptic drug .


Synthesis Analysis

Oxcarbazepine, a structurally similar compound, is rapidly reduced by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) . This step is mediated by cytosolic arylketone reductases . An improved process for the preparation of Oxcarbazepine involves reacting 10-methoxyiminostilbene with alkali metal cyanates in the presence of α-hydroxy acid .


Molecular Structure Analysis

The molecular structure of DE(5-carboxamide)oxcarbazepine is characterized by a dibenzazepine nucleus bearing the 5-carboxamide substitute .


Chemical Reactions Analysis

The principal biotransformation product of oxcarbazepine in humans is the biologically active metabolite 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide (10 monohydroxy derivative; MHD), to which oxcarbazepine is rapidly reduced by cytosolic enzymes . The reduction of the keto-group of oxcarbazepine is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .


Physical And Chemical Properties Analysis

DE(5-carboxamide)oxcarbazepine has a density of 1.2±0.1 g/cm3, a boiling point of 393.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.3±3.0 kJ/mol and a flash point of 167.9±25.3 °C .

科学的研究の応用

Pharmacology and Therapeutic Potential

DE(5-carboxamide)oxcarbazepine, a derivative of carbamazepine, has been explored for its potential in treating epilepsy, trigeminal neuralgia, and affective disorders. It is rapidly metabolized to its active form, 10,11-dihydro-10-hydroxy-carbamazepine, without significantly inducing hepatic oxidative metabolism. Clinical studies have shown that DE(5-carboxamide)oxcarbazepine is as effective as carbamazepine in reducing seizure frequency in various forms of epilepsy and may offer improved cognition and alertness in some patients. Its potential in trigeminal neuralgia management and acute mania treatment in affective disorders has been highlighted, although its role as a prophylactic agent in these conditions remains to be established. The drug's tolerability appears to be an advantage over carbamazepine, yet its full safety profile requires further examination (Grant & Faulds, 1992).

Clinical Use in Partial Epilepsy

DE(5-carboxamide)oxcarbazepine has confirmed efficacy and safety as a first-line treatment for adults and children with simple partial, complex partial, and secondarily generalized seizures. Its metabolism to the active metabolite MHD (10-hydroxy-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) involves minimal hepatic cytochrome P450 enzymes, suggesting a lower potential for drug interactions. Rapid titration, minimal need for safety monitoring except for hyponatremia, and favorable tolerability compared to first-generation antiepileptic drugs position DE(5-carboxamide)oxcarbazepine as a valuable treatment alternative (Schmidt & Sachdeo, 2000).

Comparison with Other Antiepileptic Drugs

DE(5-carboxamide)oxcarbazepine stands out for having a similar clinical effect to carbamazepine but with fewer adverse effects, making it a drug of first choice in epilepsy treatment. Allergic toxicity studies suggest that it may be tolerated by patients who develop allergies towards carbamazepine, highlighting its role in providing safer epilepsy management options (Gram, 1994).

Therapeutic Drug Monitoring

Although therapeutic drug monitoring of DE(5-carboxamide)oxcarbazepine's primary metabolite MHD is not routinely warranted, it may be beneficial in certain scenarios, such as in elderly patients, during pregnancy, in cases of renal insufficiency, and to assess drug interactions or compliance. This approach aims to optimize seizure control by adjusting the drug dosage based on specific patient conditions, improving the overall management of epilepsy (Bring & Ensom, 2008).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

特性

IUPAC Name

6,11-dihydrobenzo[b][1]benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGCLXGCOECAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176131
Record name DE(5-carboxamide)oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DE(5-carboxamide)oxcarbazepine

CAS RN

21737-58-6
Record name De(5-carboxamide)oxcarbazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021737586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DE(5-carboxamide)oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DE(5-CARBOXAMIDE)OXCARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14BE2W19M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

22.3 g of 10-methoxy-5H-dibenz(b,f)azepine are heated under reflux with 100 ml of 2N hydrochloric acid for 2 hours. The gummy residue is extracted with chloroform (50÷50 ml), the combined extracts are washed with water and evaporated to dryness under vacuum. The residue is taken up into 200 ml of ethanol, treated with charcoal (2 g) for 1 h under reflux, filtered, evaporated to dryness under vacuum, finally taken up into 50÷50 ml of toluene, stripping thoroughly. The residue is kept for further working-up.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DE(5-carboxamide)oxcarbazepine
Reactant of Route 2
DE(5-carboxamide)oxcarbazepine
Reactant of Route 3
DE(5-carboxamide)oxcarbazepine
Reactant of Route 4
DE(5-carboxamide)oxcarbazepine
Reactant of Route 5
DE(5-carboxamide)oxcarbazepine
Reactant of Route 6
DE(5-carboxamide)oxcarbazepine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。